3-(Prop-2-yn-1-yl)oxolane
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Overview
Preparation Methods
The synthesis of 3-(Prop-2-yn-1-yl)oxolane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . This reaction can produce mixtures of the corresponding mono- and bis-coupling products, with the latter being obtained as the major products by varying the catalytic system .
Chemical Reactions Analysis
3-(Prop-2-yn-1-yl)oxolane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the Sonogashira reaction, a palladium-catalyzed cross-coupling reaction with dihaloarenes . This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere, resulting in the formation of mono- and bis-coupling products . Additionally, the compound can undergo oxidative formylation under visible light, generating formamides in good yields .
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxolane has a wide range of scientific research applications. In chemistry, it is used as a versatile small molecule scaffold for the synthesis of various compounds . In biology, it can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play crucial roles in various biological processes and can be utilized in photodynamic therapy for cancer treatment . In the pharmaceutical industry, this compound is used as a reference standard for accurate results in pharmaceutical testing .
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)oxolane involves its ability to act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can induce oxidative stress in cells, leading to cell death or other biological effects. The compound’s molecular targets and pathways involved in these processes are still under investigation, but its ability to generate reactive oxygen species makes it a promising candidate for photodynamic therapy .
Comparison with Similar Compounds
3-(Prop-2-yn-1-yl)oxolane can be compared with other similar compounds, such as this compound-2,5-dione . Both compounds share a similar molecular structure, but this compound-2,5-dione has an additional carbonyl group, which can influence its reactivity and applications . Another similar compound is 3-(Prop-2-yn-1-yl)tetrahydrofuran, which has a similar molecular formula but differs in its ring structure
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-prop-2-ynyloxolane |
InChI |
InChI=1S/C7H10O/c1-2-3-7-4-5-8-6-7/h1,7H,3-6H2 |
InChI Key |
QEZVLUPGYYEBDP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCOC1 |
Origin of Product |
United States |
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